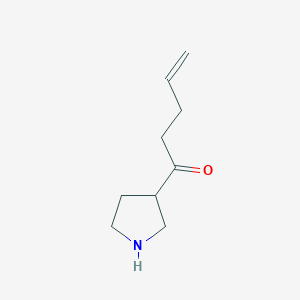![molecular formula C12H24N2O B13159859 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide](/img/structure/B13159859.png)
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide is an organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide typically involves the reaction of 2,3-dimethylbutanoyl chloride with 2-(pyrrolidin-3-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield. The purification process might involve techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbutanamide: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
N-[2-(Pyrrolidin-3-YL)ethyl]butanamide: Similar structure but without the dimethyl substitution, affecting its reactivity and interactions.
2,3-Dimethyl-N-[2-(pyrrolidin-2-YL)ethyl]butanamide: Positional isomer with the pyrrolidine ring attached at a different position, leading to variations in its properties.
Uniqueness
2,3-Dimethyl-N-[2-(pyrrolidin-3-YL)ethyl]butanamide is unique due to the presence of both the dimethyl substitution and the pyrrolidine ring. This combination imparts specific steric and electronic properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H24N2O |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2,3-dimethyl-N-(2-pyrrolidin-3-ylethyl)butanamide |
InChI |
InChI=1S/C12H24N2O/c1-9(2)10(3)12(15)14-7-5-11-4-6-13-8-11/h9-11,13H,4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
SAKDXORSSGZVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)C(=O)NCCC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




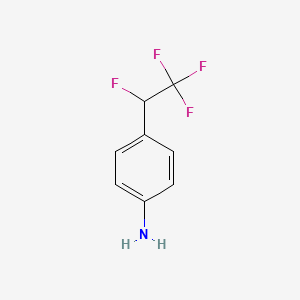
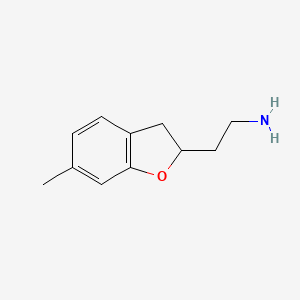
![N-[(3,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B13159801.png)
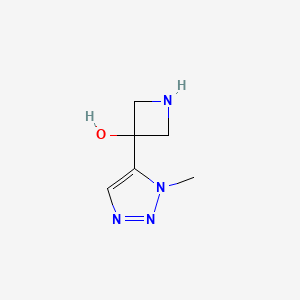
![2-Butanone, 4-[(3-methylphenyl)thio]-](/img/structure/B13159812.png)
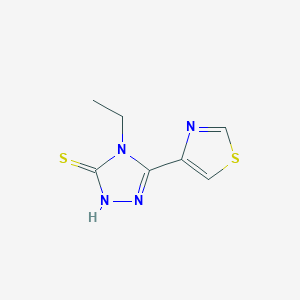

![4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)

amino}cyclopropane-1-carboxylic acid](/img/structure/B13159842.png)

